molecular formula C10H10ClN3O B6636781 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol

1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol

Cat. No.: B6636781
M. Wt: 223.66 g/mol
InChI Key: NHDYBWZUINJFIW-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is a chemical compound that belongs to the class of triazole derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The presence of a triazole ring and a chlorophenyl group in its structure suggests potential biological activity and chemical reactivity.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c11-9-3-1-2-8(4-9)10(15)5-14-6-12-13-7-14/h1-4,6-7,10,15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDYBWZUINJFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CN2C=NN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and suitable coupling reactions.

    Formation of the Ethanol Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The triazole ring or chlorophenyl group can be reduced under specific conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield aldehydes or acids, while substitution reactions may introduce new functional groups to the chlorophenyl ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug development.

    Medicine: Potential use as an antifungal, antibacterial, or antiviral agent.

    Industry: Applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to metal ions, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanone: Similar structure but with a ketone group instead of an alcohol.

    1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethane: Lacks the hydroxyl group, making it less polar.

    1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)methanol: Similar but with a methanol group instead of ethanol.

Uniqueness

1-(3-Chlorophenyl)-2-(1,2,4-triazol-4-yl)ethanol is unique due to the presence of both a triazole ring and a chlorophenyl group, which can confer specific chemical and biological properties. Its ethanol moiety may also influence its solubility and reactivity compared to similar compounds.

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